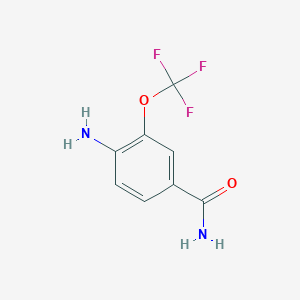

4-Amino-3-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4-Amino-3-(trifluorometoxi)benzamida es un compuesto orgánico con la fórmula molecular C8H7F3N2O2. Se caracteriza por la presencia de un grupo amino (-NH2) y un grupo trifluorometoxi (-OCF3) unidos a un núcleo de benzamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común es la trifluorometilación radical de intermedios radicales centrados en carbono . Este proceso implica el uso de agentes trifluorometilantes en condiciones específicas para lograr la sustitución deseada.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y entornos de reacción controlados puede mejorar la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: La 4-Amino-3-(trifluorometoxi)benzamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro.

Reducción: La reducción del grupo benzamida puede producir aminas correspondientes.

Sustitución: El grupo trifluorometoxi puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como el hidruro de sodio (NaH) y varios haluros de alquilo.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir nitrobenzamidas, mientras que la reducción puede producir aminas primarias .

Aplicaciones Científicas De Investigación

La 4-Amino-3-(trifluorometoxi)benzamida tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Los grupos funcionales únicos del compuesto lo convierten en una herramienta valiosa para estudiar las interacciones enzimáticas y las modificaciones de proteínas.

Industria: El compuesto se utiliza en el desarrollo de agroquímicos y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-3-(trifluorometoxi)benzamida implica su interacción con objetivos moleculares específicos. El grupo trifluorometoxi puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. Esta propiedad es crucial en el diseño de fármacos, donde el compuesto puede interactuar con proteínas diana y enzimas, modulando su actividad .

Compuestos similares:

- Ácido 4-Amino-3-(trifluorometoxi)benzoico

- 2-Amino-6-(trifluorometoxi)benzoxazol

- 4-Cloro-3-(trifluorometoxi)benzamida

Comparación: En comparación con compuestos similares, la 4-Amino-3-(trifluorometoxi)benzamida es única debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Por ejemplo, la presencia del grupo trifluorometoxi mejora su estabilidad y lipofilia, lo que la hace más adecuada para ciertas aplicaciones en el desarrollo de fármacos y la ciencia de los materiales .

Comparación Con Compuestos Similares

- 4-Amino-3-(trifluoromethoxy)benzoic acid

- 2-Amino-6-(trifluoromethoxy)benzoxazole

- 4-Chloro-3-(trifluoromethoxy)benzamide

Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it more suitable for certain applications in drug development and material science .

Propiedades

Número CAS |

874814-77-4 |

|---|---|

Fórmula molecular |

C8H7F3N2O2 |

Peso molecular |

220.15 g/mol |

Nombre IUPAC |

4-amino-3-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H2,13,14) |

Clave InChI |

MSHHEHIYTOQWFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)

![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)

![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)

![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)